molecular formula C20H27NO5 B11007115 N-[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-leucine

N-[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-leucine

Cat. No.: B11007115
M. Wt: 361.4 g/mol
InChI Key: QEKIVQJVRWDTOQ-INIZCTEOSA-N
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Description

N-[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-leucine is a complex organic compound with a molecular formula of C20H27NO5 This compound features a chromen-2-one (coumarin) core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-leucine typically involves multi-step organic reactions The initial step often includes the formation of the chromen-2-one core through a Pechmann condensation reaction, where phenol reacts with a β-keto ester in the presence of an acid catalyst

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated peptide synthesizers can also streamline the coupling process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-leucine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as NaH (sodium hydride).

Major Products

    Oxidation: Formation of chromen-2-one derivatives with ketone or aldehyde functionalities.

    Reduction: Formation of dihydrochromen-2-one derivatives.

    Substitution: Formation of various alkyl or aryl substituted chromen-2-one derivatives.

Scientific Research Applications

N-[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-leucine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.

    Biology: Investigated for its potential as an enzyme inhibitor or activator due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N-[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core can mimic natural substrates, allowing the compound to bind to active sites and modulate enzyme activity. The butyl and leucine moieties can enhance binding affinity and specificity, leading to more potent biological effects. Pathways involved may include inhibition of oxidative stress pathways, modulation of signal transduction pathways, and interference with cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound with a simpler structure but similar core.

    Warfarin: A well-known anticoagulant with a similar chromen-2-one core.

    Umbelliferone: A hydroxylated derivative of coumarin with known antioxidant properties.

Uniqueness

N-[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-leucine stands out due to its unique combination of a butyl group, hydroxyl group, and leucine moiety, which confer enhanced biological activity and specificity. This makes it a valuable compound for targeted therapeutic applications and advanced material development.

Properties

Molecular Formula

C20H27NO5

Molecular Weight

361.4 g/mol

IUPAC Name

(2S)-2-[(4-butyl-7-hydroxy-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid

InChI

InChI=1S/C20H27NO5/c1-4-5-6-13-10-18(23)26-19-14(13)7-8-17(22)15(19)11-21-16(20(24)25)9-12(2)3/h7-8,10,12,16,21-22H,4-6,9,11H2,1-3H3,(H,24,25)/t16-/m0/s1

InChI Key

QEKIVQJVRWDTOQ-INIZCTEOSA-N

Isomeric SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2CN[C@@H](CC(C)C)C(=O)O)O

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2CNC(CC(C)C)C(=O)O)O

Origin of Product

United States

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